Ezetimibe hydroxy glucuronide

Overview

Description

Ezetimibe Hydroxy Glucuronide is a metabolite of Ezetimibe, a lipid-lowering agent used to inhibit the absorption of cholesterol in the small intestine. This compound is formed through the glucuronidation of Ezetimibe, primarily in the liver and intestine. This compound retains the pharmacological activity of its parent compound and plays a crucial role in reducing low-density lipoprotein cholesterol levels in the blood .

Mechanism of Action

Target of Action

Ezetimibe hydroxy glucuronide, the active metabolite of Ezetimibe, primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein is a sterol transporter located at the villus tip of the enterocytes in the small intestine . It plays a crucial role in promoting intestinal cholesterol uptake .

Mode of Action

This compound acts by inhibiting the NPC1L1 protein, thereby blocking the absorption of cholesterol and phytosterols from the small intestine . This inhibition reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

Ezetimibe and its active metabolite influence different lipid pathways to control plasma cholesterol . Most of Ezetimibe is rapidly and extensively metabolized within the intestinal mucosa to form the equally active glucuronide derivative (this compound) . This biotransformation involves the action of UDP-glucuronosyltransferase (UGT) enzymes .

Pharmacokinetics

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to this compound . The estimated terminal half-life of Ezetimibe and this compound is approximately 22 hours . Hepatic impairment significantly increases the systemic exposure of Ezetimibe and its main active phenolic glucuronide .

Result of Action

The inhibition of cholesterol absorption by this compound leads to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of the plasma low-density lipoprotein cholesterol (LDL-C) levels , which is directly related to cardiovascular events .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of liver disease . For instance, hepatic impairment can significantly increase the systemic exposure of Ezetimibe and its main active phenolic glucuronide . Additionally, bile acids that accumulate due to liver injury can inhibit the uptake of this compound by organic anion transporting polypeptides (OATPs) .

Biochemical Analysis

Biochemical Properties

Ezetimibe hydroxy glucuronide is involved in several biochemical reactions, primarily related to cholesterol metabolism. It interacts with enzymes such as uridine 5’-diphospho-glucuronosyltransferase (UGT) isoenzymes, which facilitate its formation from ezetimibe . Additionally, it interacts with various transport proteins, including organic anion transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which are involved in its distribution and excretion . These interactions are essential for the compound’s role in inhibiting cholesterol absorption and maintaining its pharmacological activity.

Cellular Effects

This compound influences several cellular processes, particularly those related to cholesterol metabolism. It affects cell signaling pathways by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for cholesterol uptake in enterocytes . This inhibition reduces the intracellular cholesterol levels, leading to decreased cholesterol absorption and increased cholesterol clearance from the bloodstream. Additionally, this compound may impact gene expression related to cholesterol metabolism, further enhancing its lipid-lowering effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NPC1L1 protein on the brush border of enterocytes, thereby blocking cholesterol uptake . This binding prevents the internalization of cholesterol into the cells, reducing its absorption into the bloodstream. Furthermore, this compound is a substrate for various transporters, including OATPs and MRPs, which facilitate its movement across cellular membranes and contribute to its pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its pharmacological activity can be influenced by factors such as hepatic function and transporter activity . Studies have shown that hepatic impairment can significantly increase the systemic exposure of this compound, leading to prolonged effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of ezetimibe lead to increased formation of this compound, enhancing its lipid-lowering effects . At very high doses, there may be potential toxic or adverse effects, although these are generally rare. The compound’s efficacy and safety profile are dose-dependent, with optimal dosages providing significant cholesterol reduction without adverse effects.

Metabolic Pathways

This compound is primarily involved in the metabolic pathway of cholesterol absorption inhibition. It is formed through the glucuronidation of ezetimibe by UGT enzymes in the liver and intestines . This metabolic pathway is crucial for the compound’s pharmacological activity, as it allows for the formation of an active metabolite that can effectively inhibit cholesterol uptake. The interaction with UGT enzymes and the subsequent formation of this compound are essential steps in this metabolic process.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transport proteins. OATPs and MRPs play significant roles in the compound’s movement across cellular membranes and its excretion into bile and urine . These transporters ensure that this compound is effectively distributed to target tissues, where it can exert its pharmacological effects. The compound’s localization and accumulation are influenced by these transport mechanisms, which are critical for its overall efficacy.

Subcellular Localization

This compound is primarily localized in the brush border of enterocytes, where it interacts with the NPC1L1 protein to inhibit cholesterol uptake . This subcellular localization is essential for its mechanism of action, as it allows the compound to effectively block cholesterol absorption at the site of entry. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ezetimibe Hydroxy Glucuronide involves the glucuronidation of Ezetimibe. This process typically uses uridine 5’-diphospho-glucuronosyltransferase enzymes to catalyze the reaction. The reaction conditions often include an aqueous buffer system at a physiological pH, with the presence of cofactors such as uridine diphosphate-glucuronic acid .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors that provide controlled environments for the enzymatic reaction. The process involves the continuous feeding of Ezetimibe and uridine diphosphate-glucuronic acid into the reactor, with optimal temperature and pH maintained to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ezetimibe Hydroxy Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. It can also participate in other reactions such as hydrolysis under acidic or basic conditions .

Common Reagents and Conditions:

Glucuronidation: Uridine diphosphate-glucuronic acid, uridine 5’-diphospho-glucuronosyltransferase enzymes, aqueous buffer at physiological pH.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products:

Glucuronidation: this compound.

Hydrolysis: Ezetimibe and glucuronic acid.

Scientific Research Applications

Ezetimibe Hydroxy Glucuronide has several applications in scientific research:

Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

Biology: Investigated for its role in cholesterol metabolism and its effects on lipid profiles.

Medicine: Studied for its therapeutic potential in treating hypercholesterolemia and cardiovascular diseases.

Industry: Utilized in the development of lipid-lowering drugs and formulations

Comparison with Similar Compounds

Ezetimibe: The parent compound, also inhibits cholesterol absorption but is less potent than its glucuronide metabolite.

Statins: Inhibit cholesterol synthesis in the liver but do not affect intestinal absorption.

Bile Acid Sequestrants: Bind bile acids in the intestine to prevent their reabsorption, indirectly lowering cholesterol levels

Uniqueness: Ezetimibe Hydroxy Glucuronide is unique in its dual action of inhibiting cholesterol absorption and retaining the pharmacological activity of Ezetimibe. This makes it a potent agent in reducing low-density lipoprotein cholesterol levels, especially when used in combination with other lipid-lowering therapies .

Properties

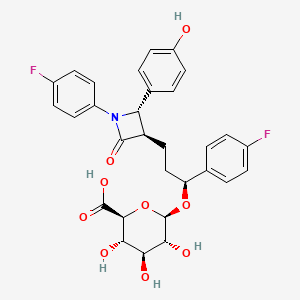

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXLJVWGRVISEQ-ADEYADIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678703 | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536709-33-8 | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl beta-D-glucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536709338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E575Y24YTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)